molecular formula C12H12N2O B1525479 N-[cyano(cyclopropyl)methyl]benzamide CAS No. 1315368-09-2

N-[cyano(cyclopropyl)methyl]benzamide

Cat. No.: B1525479
CAS No.: 1315368-09-2
M. Wt: 200.24 g/mol
InChI Key: HRRFWVYCMGWODL-UHFFFAOYSA-N
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Description

N-[cyano(cyclopropyl)methyl]benzamide (NCMB) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, biochemistry, and physiology. NCMB is a type of amide that has been studied for its potential to be used in drug development and other medical applications.

Scientific Research Applications

Chemical Synthesis and Sensing Applications

Synthesis and Structural Properties : Benzamide derivatives have been synthesized for various purposes, including the development of colorimetric sensors. For instance, a study by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides discussed the synthesis, crystal structures, and their application as colorimetric sensors for fluoride anions. This research highlights the versatility of benzamide derivatives in creating sensors that respond to environmental stimuli through color change, attributable to specific molecular interactions (Younes et al., 2020).

Catalytic Applications : Benzamides have been utilized in catalysis, demonstrating the broad applicability of these compounds in chemical synthesis. A study involving Rh(III)-catalyzed C-H activation/cycloaddition of benzamides with methylenecyclopropanes showcases an innovative approach to synthesizing complex heterocyclic compounds. This method allows for the selective formation of spiro dihydroisoquinolinones and furan-fused azepinones, showcasing the catalytic versatility of benzamide derivatives in synthesizing pharmacologically relevant structures (Cui, Zhang, & Wu, 2013).

Biological Applications

Antitumor Activity : Benzamide derivatives have been researched for their cytotoxic properties against cancer cells. For example, alkylating benzamides have shown significant cytotoxicity against melanoma cells, supporting their potential use in targeted drug delivery for melanoma therapy. These studies indicate that benzamides can be modified to selectively deliver cytostatic agents to melanoma cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells (Wolf et al., 2004).

Radiopharmaceutical Therapy : Radiolabeled benzamides have been explored for the targeted radiotherapy of metastatic melanoma, leveraging their melanin-binding properties. This approach highlights the potential of benzamide derivatives in developing novel radiopharmaceuticals for cancer treatment, demonstrating selective uptake and prolonged retention in melanin-expressing tumors (Joyal et al., 2010).

Future Directions

The future directions of research involving “N-[cyano(cyclopropyl)methyl]benzamide” are not explicitly mentioned in the search results.

Relevant Papers One relevant paper found discusses the synthesis, characterization, antioxidant, and antibacterial activities of a related compound, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide . This paper might provide some insights into the potential applications and properties of “this compound”.

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-11(9-6-7-9)14-12(15)10-4-2-1-3-5-10/h1-5,9,11H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFWVYCMGWODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281818
Record name Benzamide, N-(cyanocyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315368-09-2
Record name Benzamide, N-(cyanocyclopropylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315368-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(cyanocyclopropylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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